![molecular formula C22H23N3O6 B2505685 Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1234951-14-4](/img/structure/B2505685.png)
Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate" is a chemically synthesized molecule that may be related to piperidine derivatives, which are known for their biological activities. Piperidine derivatives have been extensively studied for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and are therefore of interest in the treatment of conditions such as Alzheimer's disease . Additionally, piperidine derivatives have been explored for their anti-thrombotic properties by inhibiting factor Xa and platelet aggregation .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance biological activity. For instance, the introduction of a phenyl group on the nitrogen atom of the amide moieties has been shown to result in enhanced anti-AChE activity . Similarly, the substitution of the benzamide with bulky moieties has led to a substantial increase in anti-AChE activity . The synthesis process typically involves multiple steps, including the use of benzenesulfonyl chloride, ethyl isonipecotate, and various N-substituted bromoacetamides .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The introduction of rigid analogues, such as isoindolone or indanone moieties, has been found to exhibit potent anti-AChE activity . The absolute configuration of piperidine derivatives, such as the stereochemistry of the methyl and phenyl groups, has also been determined to be significant for their biological function .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions to achieve the desired biological activity. For example, the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions in aqueous media is a key step in the synthesis of some biologically active piperidine derivatives . The substitution at the nitrogen atom with different electrophiles is another common reaction in the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as their solubility, stability, and reactivity, are influenced by the substituents attached to the piperidine core. The introduction of electron-withdrawing or electron-donating groups can significantly affect these properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of the compounds. The spectral data, including IR, EIMS, and (1)H-NMR, are typically used to confirm the structures of synthesized compounds .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Methodology
One of the key applications of compounds similar to Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate in scientific research involves chemical synthesis and methodology development. For instance, the study of oxindole synthesis via Palladium-catalyzed C-H functionalization represents an area where similar compounds are utilized. This method is part of the broader field of medicinal chemistry synthesis, aiming to develop efficient routes for creating complex molecules with potential therapeutic applications. The significance of this research lies in its contribution to the understanding of catalytic mechanisms and the exploration of new synthetic pathways, which can lead to the discovery of novel drugs and chemical entities (Magano et al., 2014).
Crystallography and Molecular Structure
The detailed study of molecular structures through techniques such as X-ray crystallography is another crucial application area. For compounds akin to this compound, crystallographic analysis helps in determining the absolute configuration of molecules, which is fundamental in understanding their chemical behavior and interaction with biological targets. The research on the absolute configuration of related piperidine derivatives, as conducted by Peeters et al., exemplifies the importance of structural analysis in medicinal chemistry and drug design, providing insights into the stereochemical preferences that influence biological activity (Peeters, Blaton, & Ranter, 1994).
Pharmacological Research
Pharmacological research represents a significant application area, where compounds with structural similarities to this compound are studied for their potential therapeutic effects. The investigation of new pharmacophores and the assessment of their biological activities against various targets are central to this research domain. For example, studies on the synthesis and anti-bacterial properties of N-substituted derivatives of related compounds highlight the ongoing efforts to discover new antimicrobial agents with improved efficacy and safety profiles (Khalid et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of this compound appear to be VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), playing a crucial role in angiogenesis, which is the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It displays inhibition of VEGFR1, which can prevent the binding of VEGF to its receptor, thereby inhibiting angiogenesis . It also shows inhibition of P-glycoprotein efflux pumps, which can increase the intracellular concentration of certain drugs, potentially enhancing their therapeutic effect .
Biochemical Pathways
The inhibition of VEGFR1 affects the VEGF signaling pathway, which plays a key role in angiogenesis. By inhibiting this pathway, the compound can potentially limit the growth of tumors by reducing their blood supply . The inhibition of P-glycoprotein efflux pumps affects the pharmacokinetics of certain drugs, particularly those used in cancer treatment .
Pharmacokinetics
By inhibiting these pumps, the compound could increase the absorption and distribution of drugs that are substrates of these pumps, potentially enhancing their therapeutic effect .
Result of Action
The compound’s action results in the inhibition of angiogenesis and potentially enhanced efficacy of certain drugs. Inhibition of angiogenesis can limit tumor growth by reducing its blood supply . Enhanced drug efficacy could be achieved by increasing the intracellular concentration of drugs that are substrates of P-glycoprotein efflux pumps .
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl 4-[[[2-(1,3-benzodioxol-5-ylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c26-20(21(27)24-16-6-7-18-19(12-16)30-14-29-18)23-13-15-8-10-25(11-9-15)22(28)31-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRCGIQTBXWMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2505602.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505604.png)
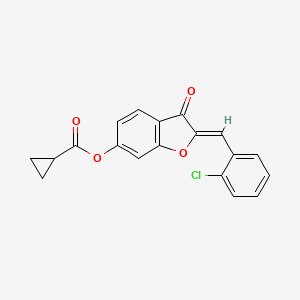
![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2505607.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2505608.png)
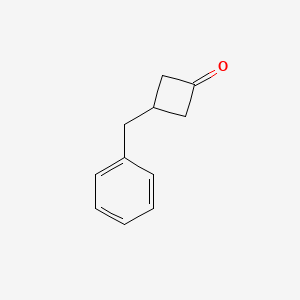

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2505614.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide](/img/structure/B2505615.png)

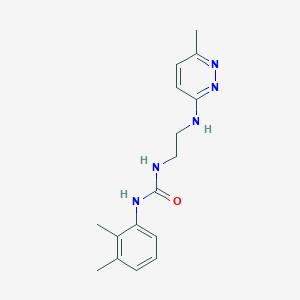
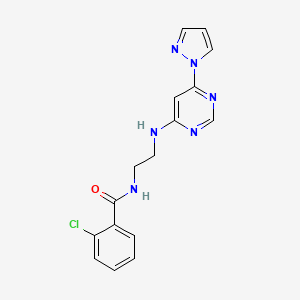
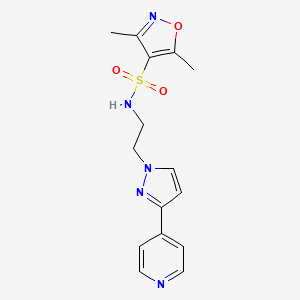
![N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2505625.png)